C6 NBD Phytoceramide
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Overview
Description
C6 NBD Phytoceramide: is a fluorescently labeled short-chain ceramide analog. It is recognized by mammalian glucosylceramide synthase (GCS) and is used extensively in scientific research to study sphingolipid transport and metabolism mechanisms . The compound is particularly useful as a selective stain for the Golgi apparatus in live and fixed cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: C6 NBD Phytoceramide is synthesized by attaching a fluorescent nitrobenzoxadiazole (NBD) group to a short-chain ceramide. The synthesis involves multiple steps, including the preparation of the NBD group and its subsequent attachment to the ceramide backbone .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: C6 NBD Phytoceramide undergoes various chemical reactions, including:
Oxidation: The NBD group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its fluorescent properties.
Substitution: The NBD group can be substituted with other functional groups to create derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions include modified ceramides with altered fluorescent properties, which are useful for different types of biological assays .
Scientific Research Applications
C6 NBD Phytoceramide has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of ceramides.
Biology: Employed in the study of sphingolipid metabolism and transport mechanisms.
Medicine: Utilized in research on cellular processes such as apoptosis and cell signaling.
Industry: Applied in the development of fluorescent probes for various assays
Mechanism of Action
C6 NBD Phytoceramide exerts its effects by being recognized by glucosylceramide synthase (GCS). It localizes to the Golgi apparatus in cells and is metabolized to fluorescent sphingomyelin and glucosylceramide. This allows researchers to track and study sphingolipid metabolism and transport within cells .
Comparison with Similar Compounds
- C6 NBD Ceramide
- C12 NBD Dihydroceramide
- C12 NBD Phytoceramide
- C12 NBD Sphingomyelin
- C12 NBD Galactosyl Cerebroside
Uniqueness: C6 NBD Phytoceramide is unique due to its specific recognition by glucosylceramide synthase and its ability to selectively stain the Golgi apparatus. This makes it particularly valuable for studies involving sphingolipid metabolism and transport .
Properties
Molecular Formula |
C30H51N5O7 |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]-N-[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide |
InChI |
InChI=1S/C30H51N5O7/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-27(37)30(39)25(22-36)32-28(38)18-15-13-16-19-31-23-20-24-29(34-42-33-24)26(21-23)35(40)41/h20-21,25,27,30-31,36-37,39H,2-19,22H2,1H3,(H,32,38)/t25-,27-,30-/m1/s1 |
InChI Key |
HTILBGNEXZZBHY-OGBYTVIASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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